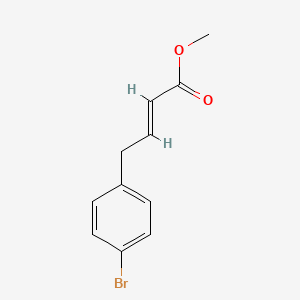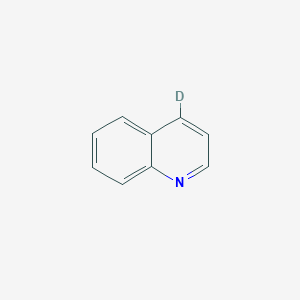![molecular formula C10H15BrF3NO2 B14033186 2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)
2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-azaspiro[35]nonane trifluoroacetate is a chemical compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate typically involves the reaction of 2-bromo-7-azaspiro[3.5]nonane with trifluoroacetic acid. One common method includes adding trifluoroacetic acid to a solution of 2-bromo-7-azaspiro[3.5]nonane in dichloromethane at 0°C. The reaction mixture is then stirred at room temperature for about an hour, after which the product is obtained by concentrating the mixture under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The spirocyclic structure can be modified through cyclization reactions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoroacetate groups play a crucial role in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane
- 2-Bromo-7-azaspiro[3.5]nonane-7-carboxylate
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
2-Bromo-7-azaspiro[3Compared to similar compounds, it offers distinct advantages in terms of its chemical properties and versatility in various reactions .
Properties
Molecular Formula |
C10H15BrF3NO2 |
|---|---|
Molecular Weight |
318.13 g/mol |
IUPAC Name |
2-bromo-7-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14BrN.C2HF3O2/c9-7-5-8(6-7)1-3-10-4-2-8;3-2(4,5)1(6)7/h7,10H,1-6H2;(H,6,7) |
InChI Key |
BFXNKMMTCRMIPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(C2)Br.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B14033160.png)
![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)
![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)





